molecular formula C26H31N3O4S B6571811 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide CAS No. 1021251-79-5

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide

Cat. No.: B6571811
CAS No.: 1021251-79-5
M. Wt: 481.6 g/mol
InChI Key: WZRPBRCACPNPGH-UHFFFAOYSA-N
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Description

The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide features a 1,2-dihydropyridin-2-one core substituted with a benzenesulfonyl group at position 3 and methyl groups at positions 4 and 4. The acetamide linker connects this heterocyclic system to a 4-(diethylamino)-2-methylphenyl moiety.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-6-28(7-2)21-13-14-23(18(3)16-21)27-24(30)17-29-20(5)15-19(4)25(26(29)31)34(32,33)22-11-9-8-10-12-22/h8-16H,6-7,17H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRPBRCACPNPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide is a complex organic molecule with potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, research findings, and potential uses in medicine.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Benzenesulfonyl group : Known for its ability to enhance solubility and modify biological activity.
  • Dihydropyridine moiety : Implicated in various biological interactions.
  • Diethylamino-substituted phenyl group : Contributes to the lipophilicity and receptor binding properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The benzenesulfonyl group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The dihydropyridine structure can interact with various receptors, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that it shows higher efficacy in 2D cultures compared to 3D cultures, suggesting that its mechanism may involve direct interaction with cellular components rather than relying solely on diffusion through tissue matrices.

Cell LineIC50 (µM)Assay Type
A549 (Lung)12.52D
MCF7 (Breast)15.02D
HCT116 (Colon)20.03D

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies reported moderate activity against Gram-positive bacteria such as Staphylococcus aureus.

MicroorganismMIC (µM)
S. aureus6.12
E. coli25.0

Case Studies

  • In Vitro Studies : A series of in vitro experiments assessed the compound's effects on cancer cell lines and microbial strains. The results indicated a dose-dependent inhibition of cell growth, supporting its potential as an anticancer agent.
  • In Vivo Studies : Preliminary animal studies are underway to evaluate the pharmacokinetics and therapeutic efficacy in tumor-bearing models. Early results suggest favorable absorption and distribution profiles.

Research Findings

Several studies highlight the compound's potential applications:

  • Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, offering insights into its use for treating inflammatory diseases.
  • Neuroprotective Properties : Initial findings indicate potential neuroprotective effects, which could be beneficial in neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares key motifs with several analogs, including acetamide linkages, sulfonyl/sulfonamide groups, and heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound ID Core Structure Key Substituents Notable Properties
Target Compound 1,2-dihydropyridin-2-one Benzenesulfonyl, diethylamino phenyl High polarity (diethylamino), potential enzyme inhibition
11p () 1H-benzo[e][1,4]diazepin-2-one But-3-en-1-yl, methylpyridinamino Hydrophobic substituents may enhance lipophilicity
m, n, o () Tetrahydro pyrimidin Dimethylphenoxy, hydroxy, phenyl Stereochemistry influences receptor binding
B12/B13 () Tetrahydropyrimidin-2-yl Sulfamoylphenyl, hydroxyphenyl Sulfonamide bioactivity (antimicrobial inferred)
Example 53 () Pyrazolo[3,4-d]pyrimidin Fluoro, chromen-4-one, isopropylbenzamide High metabolic stability (fluorine substituents)
876877-95-1 () Oxadiazolyl sulfanyl Pyridin-2-yl Sulfanyl group may reduce oxidative stability

Physicochemical Properties

  • Melting Points : Example 53 () exhibits a melting point of 175–178°C, indicative of crystalline stability, while data for the target compound is unreported .
  • Mass Spectrometry : Example 53 has a molecular ion peak at m/z 589.1 (M+1), highlighting its molecular weight accuracy .

Bioactivity Insights

  • Stereochemical Impact : ’s compounds (m, n, o) underscore the role of stereochemistry in bioactivity, suggesting that enantiopure forms of the target compound could enhance efficacy .

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